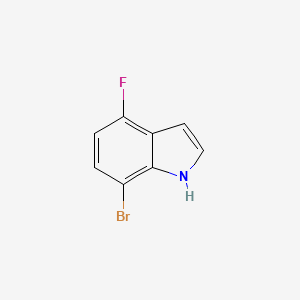
7-Brom-4-fluor-1H-indol
Übersicht
Beschreibung
7-Bromo-4-fluoro-1H-indole is a chemical compound with the molecular formula C8H5BrFN. It has a molecular weight of 214.04 . It is typically stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 7-bromo-4-fluoro-1H-indole is 1S/C8H5BrFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
7-Bromo-4-fluoro-1H-indole is a solid or liquid at room temperature . It has a boiling point of 314.2°C at 760 mmHg . The compound has a flash point of 143.8°C .Wissenschaftliche Forschungsanwendungen
Antivire Anwendungen
7-Brom-4-fluor-1H-indol-Derivate wurden auf ihre antiviralen Eigenschaften untersucht. Zum Beispiel haben bestimmte Indol-Derivate eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt . Die strukturelle Modifikation von Indol-Verbindungen kann zur Entwicklung potenter antiviraler Wirkstoffe mit hoher Selektivität und geringer Zytotoxizität führen.
Entzündungshemmende und Analgetische Anwendungen
Indol-Derivate, einschließlich derer mit einer 7-Brom-4-Fluor-Substitution, wurden auf ihre entzündungshemmenden und analgetischen Aktivitäten untersucht . Diese Verbindungen können so konzipiert werden, dass sie spezifische Entzündungswege angreifen, was das Potenzial für die Entwicklung neuer entzündungshemmender Medikamente mit weniger Nebenwirkungen bietet.
Krebsforschung
Das Indol-Gerüst ist in Verbindungen mit Antikrebsaktivität weit verbreitet. Forschungen haben gezeigt, dass Indol-Derivate bei der Behandlung verschiedener Krebszellen wirksam sein können, indem sie die Zellproliferation stören und Apoptose induzieren . Die Fähigkeit, die elektronischen und sterischen Eigenschaften von Indol-Derivaten fein abzustimmen, macht sie wertvoll für die Entwicklung gezielter Krebstherapien.
Antimikrobielle Eigenschaften
Indol-Derivate wurden für ihre antimikrobiellen Eigenschaften erkannt, darunter antibakterielle, antifungale und antiparasitäre Aktivitäten . Die Einführung von Halogenatomen wie Brom und Fluor in den Indolring kann diese Eigenschaften verstärken, was zur Entwicklung neuer antimikrobieller Wirkstoffe führt.
Antidiabetische Effekte
Die Forschung an Indol-Derivaten hat sich auch auf das Gebiet des Diabetesmanagements ausgeweitet. Einige Indol-basierte Verbindungen haben sich bei der Regulierung des Blutzuckerspiegels und der Verbesserung der Insulinsensitivität als vielversprechend erwiesen . Diese Erkenntnisse eröffnen Möglichkeiten für die Entwicklung neuer Antidiabetika.
Neuroprotektive und kognitive Steigernde Effekte
Indole wurden mit neuroprotektiven Effekten und dem Potenzial zur Verbesserung kognitiver Funktionen in Verbindung gebracht. Derivate von this compound können zur Behandlung neurodegenerativer Erkrankungen und kognitiver Störungen beitragen, indem sie Neuronen schützen und die Neurotransmitterregulation verbessern .
Safety and Hazards
Wirkmechanismus
- The primary targets of 7-bromo-4-fluoro-1H-indole are likely specific receptors or enzymes within cells. Unfortunately, specific targets for this compound are not well-documented in the literature .
Target of Action
: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more
Biochemische Analyse
Biochemical Properties
7-Bromo-4-fluoro-1H-indole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity. For instance, indole derivatives, including 7-bromo-4-fluoro-1H-indole, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of cancer cell growth, making it a potential candidate for anticancer therapies.
Cellular Effects
The effects of 7-bromo-4-fluoro-1H-indole on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 7-bromo-4-fluoro-1H-indole can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 7-bromo-4-fluoro-1H-indole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation . This inhibition results in the disruption of signaling pathways, ultimately leading to the suppression of cell growth and induction of apoptosis. Furthermore, 7-bromo-4-fluoro-1H-indole can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 7-bromo-4-fluoro-1H-indole in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 7-bromo-4-fluoro-1H-indole in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis.
Dosage Effects in Animal Models
The effects of 7-bromo-4-fluoro-1H-indole vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects, such as inhibiting tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to healthy tissues. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
7-Bromo-4-fluoro-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that can exert biological effects . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its overall impact on metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of 7-bromo-4-fluoro-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 7-bromo-4-fluoro-1H-indole is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a crucial role in determining the compound’s localization, influencing its overall efficacy and biological activity.
Eigenschaften
IUPAC Name |
7-bromo-4-fluoro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXUTIXCOBFMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=CN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
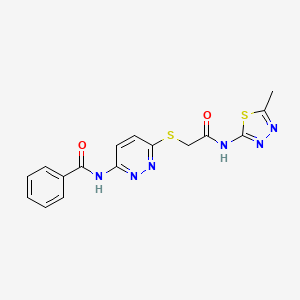
![3-(4-chlorophenyl)-1-(3-nitrobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)
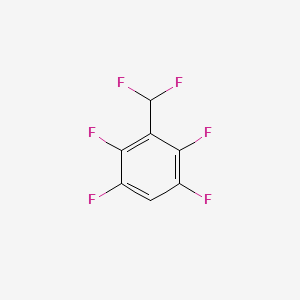
![1-[1-(4-Methanesulfonylphenyl)ethyl]piperidin-4-amine](/img/structure/B2558803.png)
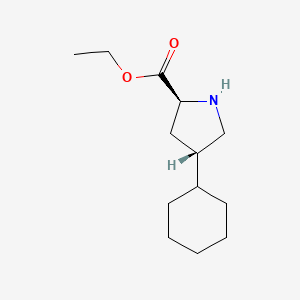
![2-[5-(2-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2558807.png)
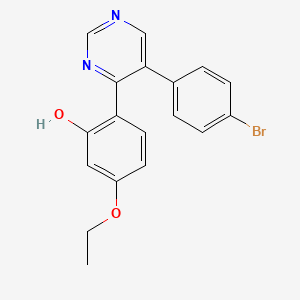

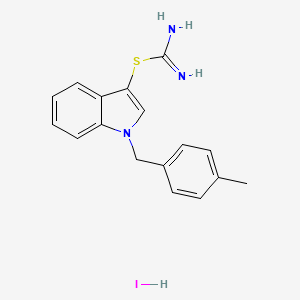


![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2558815.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2558819.png)
